molecular formula C16H12O2 B188656 Methyl phenanthrene-3-carboxylate CAS No. 5345-98-2

Methyl phenanthrene-3-carboxylate

Cat. No.: B188656
CAS No.: 5345-98-2
M. Wt: 236.26 g/mol
InChI Key: PFARRVCKSKRETF-UHFFFAOYSA-N
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Description

Methyl phenanthrene-3-carboxylate is an organic compound with the molecular formula C16H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the third position of the phenanthrene ring system

Scientific Research Applications

Methyl phenanthrene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Methyl phenanthrene-3-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .

Mode of Action

It’s known that phenanthrene and its derivatives interact with various enzymes and proteins in the biodegradation process .

Biochemical Pathways

In the degradation of phenanthrene, principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives, have been identified . These metabolites suggest that the compound might be involved in several biochemical pathways related to the degradation of aromatic compounds.

Pharmacokinetics

The compound’s molecular weight is 23627 , which might influence its absorption and distribution in the body

Result of Action

The degradation of phenanthrene by certain bacteria strains has been shown to result in a degradation efficiency of up to 72% . This suggests that this compound might have similar effects when interacting with certain enzymes or proteins.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of phenanthrene has been optimized under conditions of pH 8.0, 8% inoculum concentration, and 37 °C incubation over seven days . These factors might also influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Methyl phenanthrene-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with aromatic ring-hydroxylating dioxygenase, an enzyme that catalyzes the initial step in the degradation of aromatic hydrocarbons. The interaction between this compound and aromatic ring-hydroxylating dioxygenase involves the incorporation of oxygen into the aromatic ring, leading to the formation of dihydrodiol intermediates. These intermediates are further processed by dihydrodiol dehydrogenase, resulting in the production of catechol derivatives .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in the detoxification and metabolism of polycyclic aromatic hydrocarbons. The presence of this compound in cells can lead to the activation of transcription factors such as the aryl hydrocarbon receptor, which regulates the expression of genes encoding enzymes like cytochrome P450 . These enzymes play a crucial role in the oxidative metabolism of aromatic hydrocarbons, facilitating their conversion into more water-soluble and excretable forms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of aromatic ring-hydroxylating dioxygenase, where it undergoes enzymatic oxidation. The resulting dihydrodiol intermediates are then further oxidized by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives. These catechol derivatives can undergo additional enzymatic transformations, contributing to the overall degradation pathway of this compound . Additionally, the activation of the aryl hydrocarbon receptor by this compound leads to changes in gene expression, further influencing cellular metabolism and detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation observed over short-term experiments. Long-term exposure to this compound can lead to its gradual breakdown, resulting in the formation of various metabolites. These metabolites can have distinct effects on cellular function, potentially influencing cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. Studies have identified threshold doses beyond which the adverse effects of this compound become more pronounced, highlighting the importance of dose-dependent considerations in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic hydrocarbons. The initial step in its metabolism involves the oxidation of the aromatic ring by aromatic ring-hydroxylating dioxygenase, followed by further oxidation by dihydrodiol dehydrogenase. These enzymatic reactions result in the formation of catechol derivatives, which can enter the central metabolic pathways, such as the tricarboxylic acid cycle, for further processing and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting its interactions with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism and detoxification. The subcellular localization of this compound can impact its activity and function, contributing to its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenanthrene-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of phenanthrene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl phenanthrene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Phenanthrene-3-carboxylic acid.

    Reduction: Phenanthrene-3-methanol.

    Substitution: Various halogenated phenanthrene derivatives.

Comparison with Similar Compounds

    Phenanthrene-3-carboxylic acid: The parent acid form of methyl phenanthrene-3-carboxylate.

    Methyl anthracene-2-carboxylate: Another ester derivative of a polycyclic aromatic hydrocarbon.

    Methyl naphthalene-2-carboxylate: A simpler aromatic ester with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl phenanthrene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARRVCKSKRETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277345
Record name methyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-98-2
Record name 5345-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate in the synthesis of Piloquinone?

A1: Methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate (42) serves as a crucial intermediate in the synthesis of Piloquinone []. The research paper outlines a multi-step process where this compound undergoes reduction, oxidation, and a Grignard reaction to eventually yield Piloquinone. The strategic placement of the methyl ester group at the 3-position is essential for the subsequent steps and ultimately for achieving the desired structure of Piloquinone.

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